
N,N-DI(Isobutyl)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DI(Isobutyl)heptanamide is an organic compound belonging to the class of amides. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of two isobutyl groups attached to the nitrogen atom of the heptanamide structure. It is a fatty amide, which means it is derived from a fatty acid and an amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(Isobutyl)heptanamide typically involves the reaction of heptanoic acid with isobutylamine. The reaction is facilitated by the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is stirred overnight at 50°C to yield the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acyl chlorides or anhydrides as intermediates. The reaction of heptanoyl chloride with isobutylamine in the presence of a base such as triethylamine can efficiently produce the amide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DI(Isobutyl)heptanamide can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Heptanoic acid and isobutylamine.
Reduction: N,N-DI(Isobutyl)heptanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-DI(Isobutyl)heptanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-DI(Isobutyl)heptanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. One example is its potential to inhibit limonene-1,2-epoxide hydrolase, an enzyme involved in the metabolism of limonene . This inhibition can lead to the accumulation of limonene-1,2-epoxide, which may have various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethanamide: A simpler amide with two methyl groups attached to the nitrogen atom.
Butanamide: An amide with a butyl group attached to the nitrogen atom.
Benzamide: An aromatic amide with a benzene ring attached to the nitrogen atom.
Uniqueness
N,N-DI(Isobutyl)heptanamide is unique due to its branched isobutyl groups, which can influence its physical and chemical properties. The presence of these bulky groups can affect the compound’s solubility, melting point, and reactivity compared to simpler amides like N,N-Dimethylethanamide or linear amides like butanamide.
Propriétés
Numéro CAS |
57303-37-4 |
|---|---|
Formule moléculaire |
C15H31NO |
Poids moléculaire |
241.41 g/mol |
Nom IUPAC |
N,N-bis(2-methylpropyl)heptanamide |
InChI |
InChI=1S/C15H31NO/c1-6-7-8-9-10-15(17)16(11-13(2)3)12-14(4)5/h13-14H,6-12H2,1-5H3 |
Clé InChI |
UTUYHQHHRVKQDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)N(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


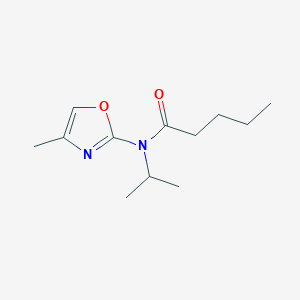
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
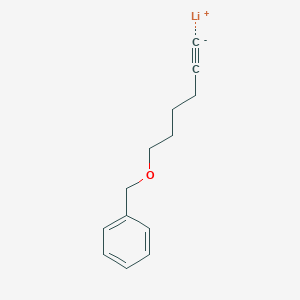
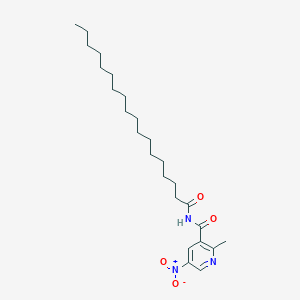
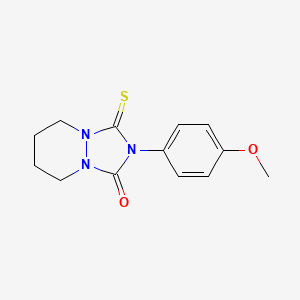

![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
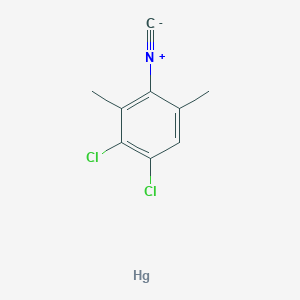


![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)

